Akt Phosphorylation Inhibition: >5-Fold Potency Gain Over the Parent Natural Product Solenopsin A
Compound B (the target compound) inhibits Akt phosphorylation at Ser473 with an IC50 of 0.6 μM and at Thr308 with an IC50 of 2.5 μM in H2009 human lung carcinoma cells at 24 h [1]. In contrast, the parent natural product solenopsin A is reported as an ATP-competitive Akt inhibitor with an IC50 of 10 μM [2]. The authors explicitly state that compound B down-regulates the Akt pathway 'at a >5-fold lower concentration compared to solenopsin' [1]. Additionally, concentrations as low as 0.5 μM inhibited Akt activation at both Thr308 and Ser473 sites in dose-response studies [1].
| Evidence Dimension | Akt phosphorylation inhibition (IC50 at Ser473) |
|---|---|
| Target Compound Data | IC50 = 0.6 μM (Ser473); IC50 = 2.5 μM (Thr308) in H2009 cells |
| Comparator Or Baseline | Solenopsin A: IC50 = 10 μM (ATP-competitive Akt inhibition) |
| Quantified Difference | >5-fold lower concentration for target compound; ~16.7-fold improvement at Ser473 |
| Conditions | H2009 human lung carcinoma cells, 24 h treatment, Western blot analysis |
Why This Matters
For researchers procuring an Akt pathway inhibitor, the >5-fold potency gain over the natural product solenopsin A directly translates to lower effective dosing requirements and a wider experimental therapeutic window.
- [1] Uko NE, Güner OF, Bowen JP, Matesic DF. Akt Pathway Inhibition of the Solenopsin Analog, 2-Dodecylsulfanyl-1,-4,-5,-6-tetrahydropyrimidine. Anticancer Res. 2019;39(10):5329-5338. doi:10.21873/anticanres.13725. View Source
- [2] Arbiser JL, et al. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis. Blood. 2007;109(2):560-565. doi:10.1182/blood-2006-06-029934. View Source
